4-Hydroxy-2-cyclopentenone

Antibacterial Natural Products Pseudomonas aeruginosa

4-Hydroxy-2-cyclopentenone (4-HCP), CAS 61305-27-9, is a chiral five-membered α,β-unsaturated ketone that serves as a critical intermediate in the stereoselective synthesis of prostaglandins, prostacyclin analogs, and natural products. This compound features a reactive enone system with a stereogenic hydroxyl group at the 4-position, enabling regio- and stereocontrolled transformations such as conjugate additions, cycloadditions, and reductions.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 61305-27-9
Cat. No. B1226963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-cyclopentenone
CAS61305-27-9
Synonyms4-hydroxy-2-cyclopentenone
4-hydroxy-2-cyclopentenone, (R)-isome
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1C(C=CC1=O)O
InChIInChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2
InChIKeyDHNDDRBMUVFQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-cyclopentenone (CAS 61305-27-9) Procurement Guide: Chiral Cyclopentenone Building Block for Prostaglandin Synthesis and Antimicrobial Research


4-Hydroxy-2-cyclopentenone (4-HCP), CAS 61305-27-9, is a chiral five-membered α,β-unsaturated ketone that serves as a critical intermediate in the stereoselective synthesis of prostaglandins, prostacyclin analogs, and natural products [1]. This compound features a reactive enone system with a stereogenic hydroxyl group at the 4-position, enabling regio- and stereocontrolled transformations such as conjugate additions, cycloadditions, and reductions [2]. The (R)- and (S)-enantiomers exhibit distinct reactivity profiles in enzymatic kinetic resolutions and asymmetric syntheses, making enantiopure sourcing essential for applications requiring high stereochemical fidelity [3].

Why 4-Hydroxy-2-cyclopentenone Cannot Be Replaced by Unfunctionalized 2-Cyclopenten-1-one or Non-Chiral Analogs


Substituting 4-hydroxy-2-cyclopentenone with simpler cyclopentenones like 2-cyclopenten-1-one or racemic 4-hydroxycyclopentenone mixtures is not scientifically valid. The C4 hydroxyl group is essential for hydrogen-bond-directed stereocontrol in cycloadditions [1] and provides a chiral handle for enantioselective transformations—racemic 2-cyclopenten-1-one lacks both features. Unfunctionalized 2-cyclopenten-1-one does not exhibit the anti-Pseudomonas activity (MID ~10 μg/disk) documented for 4-HCP, nor does it serve as a prostaglandin precursor . Furthermore, using non-optically pure material introduces uncontrolled stereochemical variables that can drastically alter reaction yields and diastereoselectivity—a documented liability in prostaglandin synthesis where enantiopure (R)-4-HCP achieves 88% yield in three-component coupling versus significantly lower yields with racemic mixtures [2].

Quantitative Differentiation of 4-Hydroxy-2-cyclopentenone Against Closest Analogs and In-Class Candidates


Anti-Pseudomonas Activity: 4-Hydroxy-2-cyclopentenone vs. Unfunctionalized 2-Cyclopenten-1-one

4-Hydroxy-2-cyclopentenone demonstrates direct anti-Pseudomonas activity with a minimum inhibitory dose (MID) of approximately 10 μg/disk against Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis, as isolated from Passiflora tetrandra leaves . In contrast, unfunctionalized 2-cyclopenten-1-one exhibits no comparable antibacterial activity in disk diffusion assays under identical conditions, confirming that the C4 hydroxyl group is a critical pharmacophore for this bioactivity [1].

Antibacterial Natural Products Pseudomonas aeruginosa

Cytotoxicity in Murine Leukemia: 4-HCP IC50 vs. Prostaglandin A2

4-Hydroxy-2-cyclopentenone exhibits sub-microgram per milliliter cytotoxicity against P388 murine leukemia cells with an IC50 of < 1 μg/mL . This potency is comparable to or exceeds that of cyclopentenone prostaglandin PGA2 (IC50 ~2-5 μg/mL in parallel assays), yet 4-HCP is a significantly simpler, more synthetically accessible scaffold [1].

Cytotoxicity Anticancer P388 Leukemia

Enantioselective Kinetic Resolution: E >200 for Immobilized Penicillin G Acylase

Kinetic resolution of racemic 4-hydroxy-2-cyclopentenone using immobilized penicillin G acylase achieves enantioselectivity (E) values exceeding 200 in diisopropyl ether, compared to E = 12.4 in phosphate buffer and E = 100–110 in acetonitrile-buffer mixtures [1]. This dramatic solvent-dependent enhancement is not observed with 4-hydroxy-2-cyclohexenone analogs (E < 50 under all conditions), underscoring the unique fit of the cyclopentenone scaffold within the enzyme active site [2].

Chiral Resolution Enantioselectivity Biocatalysis

Synthetic Efficiency in Prostaglandin Construction: (R)-4-HCP Enables 88% Yield in Three-Component Coupling

In dimethylzinc-aided conjugate addition–alkynylation sequences, (R)-4-hydroxy-2-cyclopentenone yields protected 5,6-didehydro-PGE2 in 88% overall yield under HMPA-free conditions [1]. When racemic 4-HCP or O-protected derivatives are substituted, yields drop to 45–60% due to mismatched stereochemistry and reduced enolate trapping efficiency [2]. This yield differential is critical for cost-effective scale-up of prostaglandin analogs.

Prostaglandin Synthesis Conjugate Addition Yield Optimization

Facial Selectivity in Nitrile Oxide Cycloaddition: 4-HCP vs. O-t-Butyl Derivative

Nitrile oxide cycloaddition to 4-hydroxy-2-cyclopentenone proceeds with measurable syn-stereoselectivity in hydrogen-bond-accepting solvents, a directing effect mediated by the C4 hydroxyl group [1]. In contrast, the O-t-butyl derivative (sterically bulky, lacking H-bond donor) exhibits reversed facial selectivity and reduced overall diastereoselectivity, confirming that the free hydroxyl is a stereocontrol element [2].

Cycloaddition Stereoselectivity Hydrogen Bonding

Bone Formation Acceleration Activity: 4-HCP Derivatives vs. Parent Scaffold

Patent US5675031 discloses that optically active 4-hydroxy-2-cyclopentenone derivatives exhibit bone formation acceleration activity in vitro and in vivo models [1]. While specific IC50/EC50 values are redacted, the patent claims that these derivatives show superior activity compared to the unsubstituted 4-HCP parent scaffold and other 2-cyclopentenone analogs without the 4-hydroxy substitution pattern [2].

Bone Formation Osteoporosis Drug Discovery

Validated Application Scenarios for 4-Hydroxy-2-cyclopentenone Based on Quantitative Evidence


Enantioselective Prostaglandin Synthesis

As demonstrated by the 88% yield in three-component coupling to protected 5,6-didehydro-PGE2 , enantiopure (R)-4-HCP is the preferred starting material for stereoselective prostaglandin and prostacyclin analog construction. Procurement of high-optical-purity material directly enables higher synthetic throughput and reduces costly diastereomer separations.

Anti-Pseudomonas Drug Discovery

4-HCP's validated MID of ~10 μg/disk against P. aeruginosa positions it as a bioactive scaffold for antibacterial lead optimization. Unlike unfunctionalized 2-cyclopenten-1-one, 4-HCP provides a hydroxyl handle for further derivatization while retaining core antimicrobial activity.

Chiral Building Block for Asymmetric Synthesis

The enzyme-catalyzed kinetic resolution achieving E >200 makes racemic 4-HCP an accessible source of enantiopure material for diverse asymmetric transformations. Laboratories can procure racemic 4-HCP and apply the published resolution protocol to generate (R)- or (S)-enantiomers on demand.

Stereoselective Cycloaddition Methodology Development

The free C4 hydroxyl group of 4-HCP imparts measurable facial selectivity in nitrile oxide cycloadditions , enabling diastereoselective construction of complex heterocycles. This property is absent in O-protected or deoxygenated analogs, making unprotected 4-HCP essential for stereocontrolled cycloaddition studies.

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